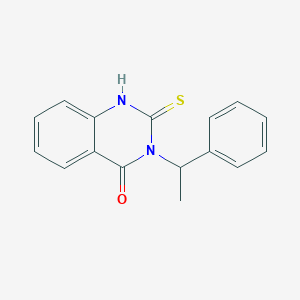

3-(1-Phenylethyl)-2-sulfanyl-3,4-dihydroquinazolin-4-one

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound “3-(1-Phenylethyl)-2-sulfanyl-3,4-dihydroquinazolin-4-one” is a type of organic compound. Organic compounds that contain a phenylethyl group are often used in the synthesis of pharmaceuticals and other complex organic molecules .

Synthesis Analysis

While specific synthesis methods for this compound are not available, similar compounds such as 1-Phenylethanol can be synthesized through methods like the acid-catalyzed Ritter reaction . Another method involves the reductive amination of acetophenone .Chemical Reactions Analysis

Amines, which this compound appears to contain, are known to act as weak organic bases. They can accept a proton from water to form substituted ammonium ions .Physical And Chemical Properties Analysis

The physical and chemical properties of a compound depend on its molecular structure. For example, 1-Phenylethanol, a related compound, is a colorless liquid that is often used in chiral resolutions .Aplicaciones Científicas De Investigación

Neuropharmacological Potential

This compound has been recognized for its high neuropharmacological potential. It’s involved in the treatment of neurodegenerative disorders such as Alzheimer’s disease. The structure of these molecules allows them to interfere with natural neurotransmission pathways, which is crucial for developing treatments targeting complex pathologies .

Chiral Solvating Agent

“3-(1-Phenylethyl)-2-sulfanyl-3,4-dihydroquinazolin-4-one” can serve as a chiral solvating agent (CSA) for the spectral resolution of enantiomers via 1H NMR spectroscopy . This application is significant in analytical chemistry where the resolution of enantiomers is essential for the development of various pharmaceuticals .

Organic Synthesis

In organic synthesis, this compound can be used as a building block for constructing more complex molecules. Its chiral center and functional groups make it a versatile reagent for asymmetric synthesis, which is a cornerstone in the production of enantiomerically pure pharmaceuticals .

Enzyme Inhibition

The compound has been shown to act as an inhibitor for certain enzymes, such as Acetylcholinesterase (AChE) and Butylcholinesterase (BuChE). These enzymes are involved in the breakdown of neurotransmitters, and their inhibition is a strategy for treating diseases like Alzheimer’s .

Radical Decarboxylation

It has been utilized in radical decarboxylation reactions. This process is important in the synthesis of various organic compounds, particularly in the pharmaceutical industry where the introduction or removal of carboxylic groups can significantly alter the activity of a drug molecule .

Catalysis

The compound’s sulfanyl group can be involved in catalytic processes, particularly in transformations that require the transfer of a sulfur atom. This is relevant in the synthesis of thioesters and other sulfur-containing organic compounds .

Safety and Hazards

Propiedades

IUPAC Name |

3-(1-phenylethyl)-2-sulfanylidene-1H-quinazolin-4-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14N2OS/c1-11(12-7-3-2-4-8-12)18-15(19)13-9-5-6-10-14(13)17-16(18)20/h2-11H,1H3,(H,17,20) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DWHNTCIHPKYFIN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=CC=C1)N2C(=O)C3=CC=CC=C3NC2=S |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14N2OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

282.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(5,6-dimethyl-3-(3-morpholinopropyl)-3,4-dihydrothieno[2,3-d]pyrimidin-1(2H)-yl)(4-methoxyphenyl)methanone](/img/structure/B2910227.png)

![4-chloro-N-[[4-(4-fluorophenyl)-5-methylsulfanyl-1,2,4-triazol-3-yl]methyl]-3-nitrobenzamide](/img/structure/B2910228.png)

![N-(2-(6-(methylthio)-4-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)butyramide](/img/structure/B2910231.png)

![[3-Methyl-4-(morpholin-4-yl)phenyl]methanol](/img/structure/B2910236.png)

![N4-(benzo[d][1,3]dioxol-5-yl)-N6-(2-methoxyethyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B2910245.png)

![3-methyl-N-(4-methylbenzo[d]thiazol-2-yl)-N-((tetrahydrofuran-2-yl)methyl)isoxazole-5-carboxamide](/img/structure/B2910246.png)

![3,6-dichloro-N-methyl-N-[2-oxo-2-[2-(trifluoromethyl)anilino]ethyl]pyridine-2-carboxamide](/img/structure/B2910248.png)